N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyacetyl group, a tetrahydroquinoline ring, and an isoxazole carboxamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced via acylation using methoxyacetyl chloride in the presence of a base such as pyridine.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling of the Functional Groups: The final step involves coupling the methoxyacetyl-tetrahydroquinoline intermediate with the isoxazole carboxamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyacetyl)-benzamides: These compounds share the methoxyacetyl group and have similar chemical properties.
Methoxyacetyl chloride derivatives: Compounds derived from methoxyacetyl chloride exhibit similar reactivity and are used in similar applications.
Uniqueness
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-14(9-18-24-11)17(22)19-13-6-5-12-4-3-7-20(15(12)8-13)16(21)10-23-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXRIRBRMUKTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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